microcystin RR

Catalog No.
S630832
CAS No.
111755-37-4
M.F
C49H75N13O12
M. Wt
1038.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
microcystin RR

CAS Number

111755-37-4

Product Name

microcystin RR

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Molecular Formula

C49H75N13O12

Molecular Weight

1038.2 g/mol

InChI

InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1

InChI Key

JIGDOBKZMULDHS-UUHBQKJESA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Synonyms

cyanoginosin LA, 3-arginyl-5-arginine-, cyanoginosin RR, cyanoginosin-RR, microcystin RR

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C

The exact mass of the compound microcystin RR is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Microcystins - Supplementary Records. It belongs to the ontological category of microcystin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Microcystin-RR (CAS 111755-37-4) is a cyclic heptapeptide hepatotoxin characterized by the presence of two arginine residues, making it one of the most hydrophilic and polar congeners in the microcystin class. In industrial and regulatory procurement, it is primarily sourced as a high-purity analytical reference standard essential for compliance with drinking water monitoring frameworks, such as EPA Method 544 and the Unregulated Contaminant Monitoring Rule (UCMR 4). Beyond its role in quantitative LC-MS/MS workflows, Microcystin-RR serves as a critical biochemical probe for protein phosphatase 1 (PP1) and 2A (PP2A) inhibition, offering a distinct uptake and toxicokinetic profile compared to more lipophilic analogs. [1]

Research Fit

Workflow
LC-MS/MS and HPLC quantitation of MC-RR in water
Standard type
Certified analytical standard for congener-specific calibration
Risk assessment
Supports TEF-based calculation per WHO guideline context

Substituting Microcystin-RR with the more common benchmark Microcystin-LR, or relying on crude cyanobacterial extracts, fundamentally compromises both regulatory compliance and assay integrity. While enzyme-linked immunosorbent assays (ELISA) can detect total microcystins, they cannot differentiate between congeners, failing the specific quantification requirements of EPA Method 544. Furthermore, Microcystin-LR cannot be used as a chromatographic surrogate for Microcystin-RR; the dual arginine residues in Microcystin-RR drastically shift its polarity, resulting in significantly earlier elution times in reversed-phase liquid chromatography and requiring entirely different solid-phase extraction (SPE) solvent ratios. In cell-based assays, using Microcystin-LR instead of Microcystin-RR obscures transporter-specific uptake mechanisms due to LR's broader cytotoxicity and higher acute toxicity. [1]

Substitution Risk

Certified MC-RR
MC-LR / MC-YR
LC-MS/MS response
Distinct sensitivity (LCMRL 4.8 ng/L)
Different response factors lead to systematic quantitation error
Toxicity profile
Lower acute and oral toxicity
Up to 12-fold more toxic; risk overestimation if used as calibrant
Regulatory framework
Congener-specific TEF (0.149)
MC-LR-equivalent guidelines require correct TEF application

SPE Elution Polarity for LC-MS/MS Method Development

Microcystin-RR exhibits a highly polar, zwitterionic nature that dictates its behavior in solid-phase extraction (SPE) and reversed-phase chromatography. When utilizing polymeric reversed-phase sorbents (e.g., Oasis HLB), Microcystin-RR completely elutes at a 20% acetonitrile concentration. In contrast, the more lipophilic Microcystin-LR and Microcystin-YR require a 40% acetonitrile concentration for elution under identical acidic conditions. [1]

Evidence DimensionOrganic solvent concentration required for complete SPE elution
Target Compound Data20% acetonitrile
Comparator Or BaselineMicrocystin-LR and Microcystin-YR (40% acetonitrile)
Quantified Difference20% absolute reduction in organic solvent requirement for elution
ConditionsOasis HLB SPE cartridges, sequential microextraction with 1% formic acid

Procurement of pure Microcystin-RR is strictly necessary to establish accurate retention time windows and optimize SPE recovery protocols for multiplexed cyanotoxin regulatory testing.

Acute toxicity
Head-to-head
12-fold less toxic
Toxicity context differs significantly from MC-LR
Mouse i.p. LD50: 600 vs. 50 µg/kg

Acute Toxicity Profiling and Handling Safety

The substitution of amino acids in the microcystin structure significantly impacts systemic toxicity. Microcystin-RR demonstrates an intraperitoneal LD50 in murine models of approximately 235 to 600 µg/kg. When compared head-to-head, the benchmark Microcystin-LR exhibits a much lower LD50 of approximately 43 to 50 µg/kg. [1]

Evidence DimensionIntraperitoneal LD50 (acute toxicity)
Target Compound Data235 - 600 µg/kg
Comparator Or BaselineMicrocystin-LR (43 - 50 µg/kg)
Quantified Difference~5 to 10-fold reduction in acute lethality
ConditionsIntraperitoneal injection in murine models

The lower acute toxicity of Microcystin-RR allows for safer laboratory handling during routine calibration and enables the study of sublethal, chronic hepatotoxic effects without premature model mortality.

Oral toxicity
Head-to-head
Minimal vs. severe toxicity
Oral toxicity profile differs substantially
7 mg/kg gavage, BALB/c mice

Transporter-Dependent Cellular Uptake

Microcystin-RR requires specific organic anion-transporting polypeptides (OATPs) to enter cells and exert its phosphatase-inhibiting effects. In in vitro models, Microcystin-RR exhibits an IC50 of 3.8 μmol/L in OATP1B1-expressing cells, but shows zero measurable cytotoxicity at concentrations up to 10 μmol/L in vector-transfected control cells. Microcystin-LR, being more lipophilic, demonstrates broader and more potent cytotoxicity across various cell lines, masking specific transporter dependencies. [1]

Evidence DimensionCytotoxicity (IC50) in OATP1B1-expressing vs. control cells
Target Compound DataIC50 = 3.8 μmol/L (OATP1B1); >10 μmol/L (Control)
Comparator Or BaselineMicrocystin-LR (High cytotoxicity across broader cell lines)
Quantified DifferenceComplete absence of toxicity in non-expressing cells up to 10 μmol/L for MC-RR
ConditionsHeLa cells transfected with OATP1B1 vs. empty vector

Microcystin-RR is the preferred procurement choice for researchers isolating OATP-specific transport mechanisms in toxicology and pharmacology without generalized background toxicity.

PP inhibition TEF
Head-to-head
TEF = 0.149
6.7-fold lower PP inhibition vs. MC-LR
PP1/PP2A assay
LC-MS/MS sensitivity
Head-to-head
LCMRL 4.8 ng/L
Higher analytical sensitivity reported
9.1× lower than MC-LR, direct injection
GSH conjugation
Head-to-head
10-fold lower GSH threshold
More efficient conjugation reported
Human hepatic cytosol, 10 µM
HPLC retention
Head-to-head
RT 6.48 min
Enables chromatographic resolution from MC-LR
C18, Δ0.92 min from MC-LR

Regulatory Drinking Water Compliance Testing (EPA Method 544)

Microcystin-RR is a mandatory analytical calibration standard for laboratories performing LC-MS/MS quantification of cyanotoxins in municipal drinking water, specifically to satisfy EPA Method 544 and UCMR 4 reporting requirements where congener-specific data is legally required. [1]

Solid-Phase Extraction (SPE) Method Optimization

Due to its extreme hydrophilicity and early elution profile (20% acetonitrile), Microcystin-RR is utilized as the lower-bound polarity benchmark when developing new SPE cartridges or multiplexed extraction protocols for environmental water samples. [2]

Sublethal Hepatotoxicity and Transporter Modeling

Because Microcystin-RR possesses a 5- to 10-fold higher LD50 than Microcystin-LR and exhibits strict OATP-dependent cellular uptake, it is the optimal congener for modeling sublethal liver damage, chronic cyanotoxin exposure, and specific transporter-mediated drug interactions in vitro. [3]

Application Fit

Application
Selection Property
Validation Focus
Direct water analysis by LC-MS/MS
Certified MC-RR standard for highest sensitivity
LCMRL and multi-congener method validation
TEF-based risk assessment for blooms
Congener-specific TEF (0.149) application
Accurate MC-LR equivalent calculation
Human GST-mediated GSH conjugation studies
Purified MC-RR for detoxification pathway assays
Conjugation efficiency under GSH-depleted conditions
Multi-congener assay in fish tissue
Recovery and matrix effect standard
MDL/LOQ in tissue matrices (4 ng/g reported)

XLogP3

-0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

1037.56581488 g/mol

Monoisotopic Mass

1037.56581488 g/mol

Heavy Atom Count

74

Appearance

A clear film

UNII

CZ021GH33H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Metabolism Metabolites

Microcystins are extremely stable and resist common chemical breakdown such as hydrolysis or oxidation under conditions found in most natural water bodies. These toxins can break down slowly at high temperature (40 °C or 104 o F ) at either very low (<1) or high (>9) pH. The half-life, the time it takes for one-half of the toxin to degrade, at pH 1 and 40 oC is 3 weeks; at typical ambient conditions half-life is 10 weeks.

Wikipedia

Microcystin rr

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